molecular formula C14H14ClFN2O2 B2497076 2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide CAS No. 2034244-72-7

2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide

Cat. No.: B2497076
CAS No.: 2034244-72-7
M. Wt: 296.73
InChI Key: IQXRZJUVYOCHTO-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, as well as a propyl chain linked to a methyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can be achieved through a multi-step process involving several key reactions:

    Nitration and Reduction: The starting material, 2-chloro-4-fluorobenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.

    Acylation: The amine is then acylated with 3-(3-methyl-1,2-oxazol-5-yl)propanoic acid to form the desired benzamide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole moiety.

    Coupling Reactions: The benzamide core can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
  • 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluoro-N-benzamide

Uniqueness

2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is unique due to its specific substitution pattern and the presence of the oxazole moiety

Properties

IUPAC Name

2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O2/c1-9-7-11(20-18-9)3-2-6-17-14(19)12-5-4-10(16)8-13(12)15/h4-5,7-8H,2-3,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXRZJUVYOCHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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